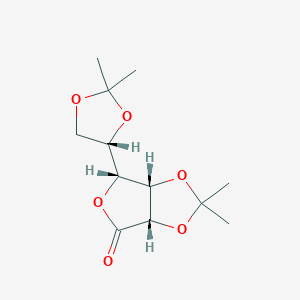
2,3:5,6-二-O-异丙叉基-L-古洛-1,4-内酯
描述
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone (DIPL) is a chemical compound that is widely used in scientific research. This compound is a derivative of L-ascorbic acid, which is also known as vitamin C. DIPL is an important precursor of L-ascorbic acid and is used in the synthesis of this vitamin. The purpose of
科学研究应用
分子结构分析
该化合物用于分子结构研究。 例如,已经报道了该化合物衍生物1,2:5,6-二-O-异丙叉基-3-O-甲苯磺酰基-α-D-葡萄糖呋喃糖苷的分子结构 . 该化合物从石油醚/乙酸乙酯混合物中结晶,具有手性正交晶系空间群P212121,单位晶胞中有四个分子 .
生物活性糖缀合物的合成
具有良好离去基团(如甲磺酸酯、甲苯磺酸酯或硝基苯磺酸酯)的单糖在引入各种官能团方面起着重要作用,作为二糖和寡糖的构建单元,作为手性池材料或用于制备生物活性糖缀合物 .
定量测定
该化合物可以通过气相液相色谱法和薄层色谱法进行定量测定 . 这种分析方法对于药物化学中的质量控制和生产控制非常重要 .
卵形菌素的合成
该化合物用作卵形菌素合成中的保护的甘露糖中间体 . 卵形菌素是一种有效的内皮细胞增殖抑制剂,用于癌症研究 .
引津霉素的合成
该化合物也用于引津霉素糖核心的合成 . 引津霉素是一种抗生素,对革兰氏阳性菌具有活性,并具有抗肿瘤活性 .
超声辅助合成
作用机制
Target of Action
The primary target of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is the hydroxyl functional groups in organic synthesis reactions . By introducing this compound as a protecting group, it can protect the attached hydroxyl functional groups during chemical reactions .
Mode of Action
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone acts as a protecting group in organic synthesis reactions . It is introduced to protect the hydroxyl functional groups during chemical reactions and can be removed when needed . This compound has wide applications in carbohydrate chemistry reactions and drug synthesis .
Biochemical Pathways
The compound plays a significant role in the synthesis of Vitamin C (ascorbic acid), a vital nutrient for humans . It aids in the prevention and treatment of scurvy, a disease caused by Vitamin C deficiency .
Pharmacokinetics
It’s known that the compound is stable at room temperature and has good solubility in solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is the protection of hydroxyl functional groups during chemical reactions . This allows for more complex reactions to take place without affecting these groups. Additionally, it plays a significant role in the synthesis of Vitamin C, aiding in the prevention and treatment of scurvy .
Action Environment
The action of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is influenced by the environment in which it is used. For instance, the reaction for the preparation of this compound usually takes place in an anhydrous environment and at a low reaction temperature . Furthermore, it is stable at room temperature and has good solubility in solvents , which could influence its action, efficacy, and stability.
生化分析
Biochemical Properties
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is involved in various biochemical reactions, primarily as a precursor in the synthesis of Vitamin C. It interacts with enzymes such as L-gulono-1,4-lactone oxidoreductase, which catalyzes the final step in the biosynthesis of ascorbic acid . This interaction is crucial for the conversion of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone to ascorbic acid, highlighting its importance in maintaining Vitamin C levels in the body.
Cellular Effects
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, this compound plays a role in modulating cellular metabolism by influencing the activity of enzymes involved in the biosynthesis of ascorbic acid.
Molecular Mechanism
The molecular mechanism of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone involves its interaction with specific enzymes and biomolecules. It binds to L-gulono-1,4-lactone oxidoreductase, facilitating the conversion to ascorbic acid . This binding interaction is essential for the enzyme’s catalytic activity, highlighting the compound’s role in enzyme activation. Furthermore, 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone may influence gene expression by modulating transcription factors involved in antioxidant defense.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone have been studied over time to understand its stability and degradation. The compound is relatively stable when stored at low temperatures (2-8°C) and shows minimal degradation over extended periods . Long-term studies have indicated that it maintains its efficacy in promoting ascorbic acid synthesis, with no significant loss of activity observed in in vitro or in vivo studies.
Metabolic Pathways
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is involved in the metabolic pathway leading to the synthesis of ascorbic acid. It interacts with enzymes such as L-gulono-1,4-lactone oxidoreductase, which catalyzes the final step in this pathway . This interaction is crucial for the efficient conversion of the compound to ascorbic acid, ensuring adequate levels of this essential nutrient in the body.
Subcellular Localization
The subcellular localization of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is primarily within the cytoplasm, where it interacts with enzymes involved in ascorbic acid synthesis . This localization is crucial for its activity, as it ensures the compound’s availability for enzymatic reactions. Additionally, post-translational modifications may influence its targeting to specific cellular compartments, further modulating its function.
属性
IUPAC Name |
(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZPAXSEAVOAKB-KZVJFYERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)

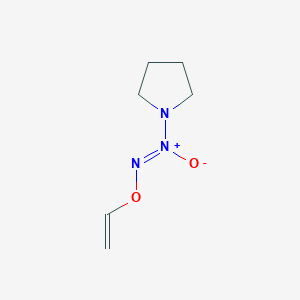
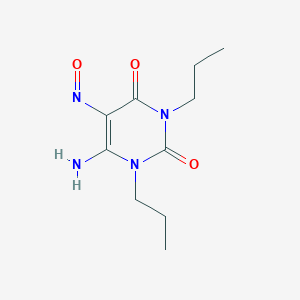

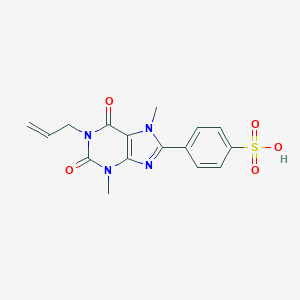
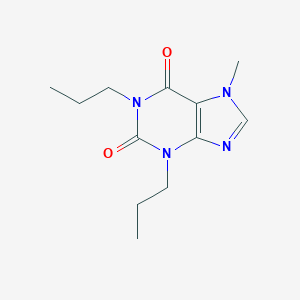
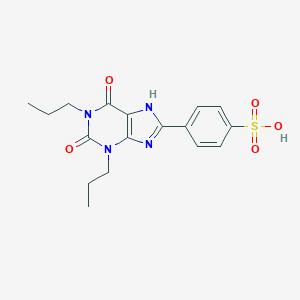
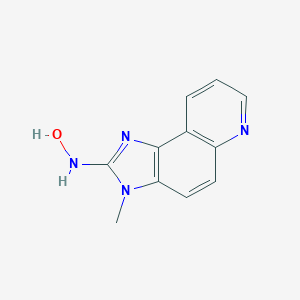
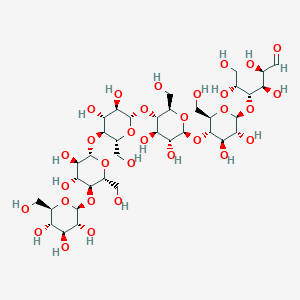
![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)
